N-{1-[(4-bromophenyl)methyl]piperidin-4-yl}but-2-ynamide
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Overview
Description
N-{1-[(4-bromophenyl)methyl]piperidin-4-yl}but-2-ynamide is a synthetic organic compound that features a piperidine ring substituted with a 4-bromophenyl group and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-bromophenyl)methyl]piperidin-4-yl}but-2-ynamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Bromophenyl Group: This step involves the bromination of a phenyl group followed by its attachment to the piperidine ring via a nucleophilic substitution reaction.
Attachment of the But-2-ynamide Moiety: The final step involves the coupling of the but-2-ynamide group to the piperidine ring, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-bromophenyl)methyl]piperidin-4-yl}but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{1-[(4-bromophenyl)methyl]piperidin-4-yl}but-2-ynamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study biological pathways and interactions due to its unique structure.
Mechanism of Action
The mechanism of action of N-{1-[(4-bromophenyl)methyl]piperidin-4-yl}but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the 4-bromophenyl group play crucial roles in binding to these targets, while the but-2-ynamide moiety can modulate the compound’s activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(4-fluorophenyl)methyl]piperidin-4-yl}but-2-ynamide
- N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}but-2-ynamide
- N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}but-2-ynamide
Uniqueness
N-{1-[(4-bromophenyl)methyl]piperidin-4-yl}but-2-ynamide is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and binding affinity. This makes it a valuable compound for specific applications where bromine’s electronic effects are beneficial.
Properties
IUPAC Name |
N-[1-[(4-bromophenyl)methyl]piperidin-4-yl]but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O/c1-2-3-16(20)18-15-8-10-19(11-9-15)12-13-4-6-14(17)7-5-13/h4-7,15H,8-12H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXZFWXHNOBZDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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